molecular formula C9H9BrN2O2 B2747467 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199132-86-8

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2747467
CAS No.: 2199132-86-8
M. Wt: 257.087
InChI Key: GZRSCRFWBJAFOY-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a 5-bromopyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-bromopyridin-2-ol with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.

    Oxidation products: Oxidized derivatives of the pyrrolidinone ring.

    Reduction products: Reduced forms of the pyrrolidinone ring.

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinone ring with a bromopyridinyl group makes it a versatile scaffold for various applications .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-1-2-8(12-5-6)14-7-3-4-11-9(7)13/h1-2,5,7H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRSCRFWBJAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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